4-Propylbenzenesulfonyl fluoride

Catalog No.
S3302816
CAS No.
1368659-23-7
M.F
C9H11FO2S
M. Wt
202.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propylbenzenesulfonyl fluoride

CAS Number

1368659-23-7

Product Name

4-Propylbenzenesulfonyl fluoride

IUPAC Name

4-propylbenzenesulfonyl fluoride

Molecular Formula

C9H11FO2S

Molecular Weight

202.24

InChI

InChI=1S/C9H11FO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3

InChI Key

QUANWRLXHIFDCR-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)F

Solubility

not available

4-Propylbenzenesulfonyl fluoride is an organosulfur compound characterized by the presence of a propyl group attached to a benzene ring, which is further substituted with a sulfonyl fluoride functional group. Its chemical structure can be represented as C₁₁H₁₃F₃O₂S, indicating the presence of carbon, hydrogen, fluorine, oxygen, and sulfur atoms. The compound is often used in organic synthesis due to its reactivity and ability to act as a sulfonylating agent.

Protein-Protein Crosslinking:

PBSF is primarily used as a crosslinking agent in protein-protein interaction studies. It reacts selectively with the primary amine groups (amino groups) of lysine residues in proteins, forming covalent bonds and linking proteins in close proximity. This technique allows researchers to:

  • Identify protein-protein interactions: By crosslinking proteins that interact, PBSF helps determine which proteins bind to each other and potentially form complexes. This information is crucial for understanding cellular processes and signaling pathways.
  • Analyze protein complex structure and organization: By studying the crosslinking pattern of proteins within a complex, researchers can gain insights into the relative orientation and organization of the interacting proteins.

Chemical Biology and Drug Discovery:

PBSF's ability to modify proteins with a specific functional group (sulfonyl fluoride) makes it valuable in chemical biology and drug discovery. Researchers can:

  • Introduce new functionalities to proteins: By attaching specific molecules or probes to the sulfonyl fluoride group, researchers can modify protein function or introduce functionalities for further analysis. This approach is useful in studying protein activity, localization, and interactions with other molecules.
  • Develop activity-based probes (ABPs): PBSF can be used to create ABPs, which are molecules that covalently bind to active enzymes. These probes can be employed to identify and characterize enzymes in complex biological samples, aiding in drug discovery efforts.

Other Applications:

PBSF also finds applications in other areas of scientific research, such as:

  • Studying protein dynamics and conformational changes: By strategically introducing crosslinks at specific points in a protein, researchers can probe its flexibility and conformational changes upon binding to other molecules or undergoing different cellular processes.
  • Investigating protein-nucleic acid interactions: PBSF can be used to crosslink proteins with nucleic acids (DNA or RNA), providing insights into protein-nucleic acid complexes involved in various cellular functions like transcription and translation.
Typical of sulfonyl fluorides. It can undergo:

  • Nucleophilic Substitution Reactions: The sulfonyl fluoride group can be replaced by nucleophiles, making it useful in synthesizing sulfonamides and other derivatives.
  • Electrophilic Fluorination: This compound can serve as a fluorinating agent in various electrophilic fluorination reactions, facilitating the introduction of fluorine into organic molecules.
  • Decomposition Reactions: Under certain conditions, 4-propylbenzenesulfonyl fluoride may decompose, releasing fluoride ions and potentially forming other byproducts.

Research indicates that compounds containing sulfonyl fluoride groups can exhibit significant biological activities. These include potential applications in medicinal chemistry where they may act as enzyme inhibitors or serve as precursors for biologically active molecules. The biological effects are often linked to their ability to interact with specific enzymes or receptors in biological systems.

The synthesis of 4-propylbenzenesulfonyl fluoride can be achieved through various methods:

  • Direct Sulfonylation: This involves the reaction of propylbenzene with sulfur trioxide followed by treatment with hydrogen fluoride to introduce the sulfonyl fluoride group.
  • Fluorination of Sulfonic Acids: Starting from 4-propylbenzenesulfonic acid, fluorination can be performed using reagents such as thionyl fluoride or other fluorinating agents.
  • Late-Stage Fluorination Techniques: Recent advancements allow for late-stage fluorination of complex organic molecules, incorporating 4-propylbenzenesulfonyl fluoride into various synthetic pathways .

4-Propylbenzenesulfonyl fluoride has several applications:

  • Pharmaceuticals: It is utilized in drug development and synthesis due to its ability to modify biological molecules.
  • Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex organic compounds.
  • Fluorinated Materials: It is employed in creating fluorinated materials that exhibit unique chemical properties beneficial for various industrial applications.

Several compounds share structural similarities with 4-propylbenzenesulfonyl fluoride. Here are some notable examples:

Compound NameStructureUnique Features
4-Methylbenzenesulfonyl fluorideC₉H₉F₃O₂SMore sterically hindered due to methyl group
4-Fluorobenzenesulfonyl fluorideC₉H₈F₂O₂SContains a fluorine atom on the benzene ring
4-Nitrobenzenesulfonyl fluorideC₉H₈F₂N₂O₂SContains a nitro group which enhances electrophilicity
4-Chlorobenzenesulfonyl fluorideC₉H₈ClF₂O₂SChlorine substituent affects reactivity patterns

The uniqueness of 4-propylbenzenesulfonyl fluoride lies in its propyl substituent, which influences its physical properties and reactivity compared to other sulfonyl fluorides. This structural variation allows for different interactions and applications within organic synthesis and medicinal chemistry contexts.

XLogP3

2.9

Dates

Modify: 2024-04-14

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